3-(3-Chloropropyl)-1,1-difluorocyclohexane 3-(3-Chloropropyl)-1,1-difluorocyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17653073
InChI: InChI=1S/C9H15ClF2/c10-6-2-4-8-3-1-5-9(11,12)7-8/h8H,1-7H2
SMILES:
Molecular Formula: C9H15ClF2
Molecular Weight: 196.66 g/mol

3-(3-Chloropropyl)-1,1-difluorocyclohexane

CAS No.:

Cat. No.: VC17653073

Molecular Formula: C9H15ClF2

Molecular Weight: 196.66 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloropropyl)-1,1-difluorocyclohexane -

Specification

Molecular Formula C9H15ClF2
Molecular Weight 196.66 g/mol
IUPAC Name 3-(3-chloropropyl)-1,1-difluorocyclohexane
Standard InChI InChI=1S/C9H15ClF2/c10-6-2-4-8-3-1-5-9(11,12)7-8/h8H,1-7H2
Standard InChI Key KJUCDZPYIRADCZ-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(C1)(F)F)CCCCl

Introduction

Chemical and Physical Properties

3-(3-Chloropropyl)-1,1-difluorocyclohexane is a halogenated hydrocarbon with the molecular formula C₉H₁₅ClF₂ and a molecular weight of 196.66 g/mol . The compound features a cyclohexane ring substituted with two fluorine atoms at the 1-position and a 3-chloropropyl chain at the 3-position (Figure 1). Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(3-Chloropropyl)-1,1-difluorocyclohexane

PropertyValueSource
CAS Number1691828-66-6
Molecular FormulaC₉H₁₅ClF₂
Molecular Weight196.66 g/mol
Purity95%
DensityNot reported
Boiling/Melting PointsNot reported

The absence of reported density and phase transition temperatures highlights gaps in publicly available data, which is common for specialized intermediates. The chlorine and fluorine substituents confer distinct electronic and steric properties: the electronegative fluorine atoms likely enhance the compound’s stability, while the chloropropyl group introduces a reactive site for further functionalization .

Synthesis and Manufacturing

  • Friedel-Crafts Alkylation: A cyclohexane derivative could be alkylated with 3-chloropropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent fluorination via electrophilic substitution or halogen exchange might introduce the difluoro motif .

  • Nucleophilic Substitution: 1,1-Difluorocyclohexanol could react with 1-bromo-3-chloropropane under basic conditions to form the chloropropyl linkage.

The patent literature describes chloromethyl and fluorinated reagents as critical intermediates for modifying pharmacokinetic properties, supporting the hypothesis that this compound could serve as a building block in drug discovery . For example, WO2012137225A1 details chloromethyl carbonate derivatives for enhancing drug solubility, underscoring the relevance of chlorinated alkyl chains in medicinal chemistry .

Research Gaps and Future Directions

The limited literature on 3-(3-Chloropropyl)-1,1-difluorocyclohexane underscores the need for:

  • Synthetic Optimization: Systematic studies to refine reaction conditions and yields.

  • Spectroscopic Characterization: NMR (¹H, ¹³C, ¹⁹F) and IR data to confirm structure and purity.

  • Biological Profiling: Toxicity assays and metabolic stability studies to evaluate pharmaceutical potential.

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